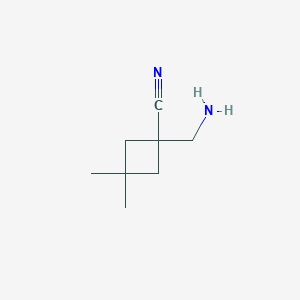
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
Vue d'ensemble
Description
The compound “1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile” is a cyclobutane derivative with an aminomethyl group and a carbonitrile group . Cyclobutane is a type of cycloalkane, which is a hydrocarbon featuring a ring of carbon atoms. The aminomethyl group is a functional group with the formula -CH2-NH2 . The carbonitrile group, also known as a cyano group, consists of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane core would be a four-membered ring of carbon atoms. One of these carbons would be bonded to an aminomethyl group and a carbonitrile group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The aminomethyl group could participate in reactions typical of amines, such as acid-base reactions . The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid .Applications De Recherche Scientifique
Synthesis Techniques
- A study by De Blieck and Stevens (2011) describes an improved two-step synthetic approach towards 3-(2-chloroethyl) cyclobutanone, which is used in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, including compounds with a cyano group that can be reduced to aminomethyl group in high yields (De Blieck & Stevens, 2011).
Chemical Reactions and Properties
- Albert (1973) reports the synthesis of 4-Amino-5-aminomethyl-1,2,3-triazoles, highlighting the hydrogenation of amino-nitriles and the formation of various N-acyl derivatives (Albert, 1973).
- Aelterman et al. (1999) discuss the synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, including their conversion to azetidine and oxazine derivatives (Aelterman et al., 1999).
- Mittelbach and Junek (1979) explore the reactivity of aminomethylene-malononitriles with aldehydes and orthoesters, indicating diverse chemical transformations and potential for synthesis of complex molecules (Mittelbach & Junek, 1979).
Potential Therapeutic Applications
- Markosyan et al. (2019) developed a method for the synthesis of 1-amino-3,3-dimethyl-3,4-dihydronaphthaline-2-carbonitrile and studied its antitumor and antibacterial properties, showcasing its potential in pharmaceutical research (Markosyan et al., 2019).
Material Science and Other Applications
- Roushdy et al. (2019) describe the synthesis of a novel compound involving 1,2-dihydropyridine-3-carbonitrile and its application in optoelectronic devices, indicating its utility in materials science (Roushdy et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)3-8(4-7,5-9)6-10/h3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIWHCOLGQTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



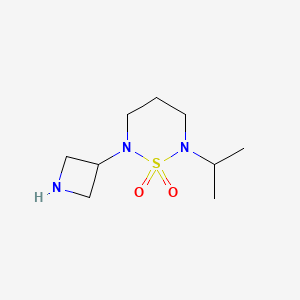
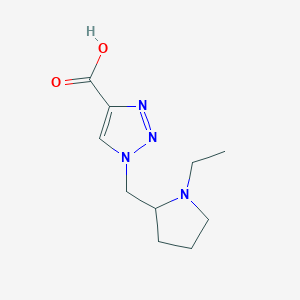
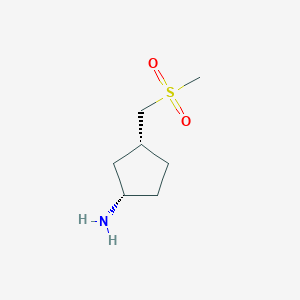



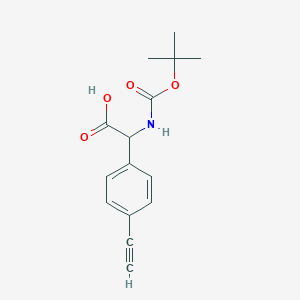
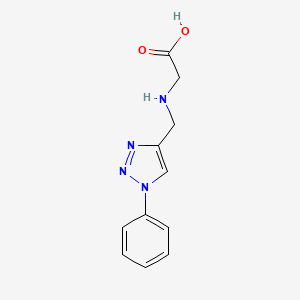

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)
![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)
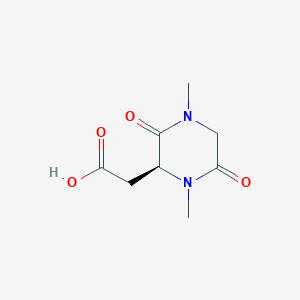

![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)